molecular formula C10H16N2 B7726105 4-Pentyl-pyridin-2-ylamine CAS No. 60781-86-4

4-Pentyl-pyridin-2-ylamine

Cat. No.: B7726105
CAS No.: 60781-86-4
M. Wt: 164.25 g/mol
InChI Key: OBUPQUOZQOFTMF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentyl-pyridin-2-ylamine can be achieved through several methods. One common approach involves the reaction of pyridine N-oxides with Grignard reagents in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures . Another method includes the use of mechanochemically activated magnesium metal for the direct C-4-H alkylation of pyridines with alkyl halides .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Pentyl-pyridin-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Pentyl-pyridin-2-ylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Pentyl-pyridin-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Biological Activity

4-Pentyl-pyridin-2-ylamine, an organic compound with the molecular formula C10H16N2, has garnered attention in scientific research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Overview and Synthesis

This compound can be synthesized through various methods, including reactions involving pyridine N-oxides and Grignard reagents. The typical synthetic route involves treating pyridine N-oxide with a Grignard reagent in tetrahydrofuran (THF), followed by acetic anhydride treatment at elevated temperatures.

PropertyValue
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Properties:
Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

2. Anti-inflammatory Effects:
The compound has been reported to inhibit cyclooxygenase (COX) enzymes, leading to a reduction in pro-inflammatory mediators. This mechanism suggests potential applications in treating inflammatory diseases.

3. Anticancer Potential:
Preliminary studies indicate that derivatives of pyridine compounds, including this compound, exhibit cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). These compounds may act by inducing apoptosis or inhibiting cell proliferation through specific molecular pathways .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses (e.g., COX) and cancer progression.
  • Receptor Modulation: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Activity Study:
    • A study demonstrated the efficacy of this compound against Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity Assessment:
    • In vitro tests revealed that the compound exhibited significant cytotoxic effects on HepG2 and MCF-7 cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights:
    • Molecular docking studies suggest that this compound interacts with key proteins involved in tumor growth and inflammation, providing insights into its therapeutic potential .

Properties

IUPAC Name

4-pentylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-2-3-4-5-9-6-7-12-10(11)8-9/h6-8H,2-5H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUPQUOZQOFTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318884
Record name 4-Pentyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60781-86-4
Record name 4-Pentyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60781-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pentyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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